1,6-Bis(diphenylphosphino)hexane

Beschreibung

Significance of Phosphine (B1218219) Ligands in Transition Metal Chemistry

Phosphine ligands (PR₃) are crucial in transition metal chemistry due to their unique ability to modulate the electronic and steric properties of a metal center. numberanalytics.comnumberanalytics.com As soft σ-donating ligands, they possess an unshared electron pair on the phosphorus atom that can be donated to a transition metal, forming a stable complex. tcichemicals.com This donation of electron density helps to stabilize the metal in various oxidation states, a key factor in many catalytic cycles. catalysis.blogfiveable.me

The steric bulk of phosphine ligands is another critical feature that can be precisely controlled. catalysis.bloglibretexts.org The size of the substituents on the phosphorus atom dictates the spatial environment around the metal center. catalysis.blog Bulky phosphine ligands can create a sterically hindered pocket that influences the selectivity of a reaction by controlling how substrates approach and bind to the metal. numberanalytics.com This steric influence is often quantified by the Tolman cone angle. numberanalytics.comlibretexts.org The remarkable tunability of both electronic and steric properties makes phosphine ligands highly versatile for designing catalysts with specific reactivity and selectivity for a wide array of chemical transformations, including cross-coupling reactions, hydrogenations, and polymerizations. numberanalytics.comtcichemicals.comfiveable.me

Overview of Chelation and Ligand Architecture in Catalysis

Chelation is the process where a single ligand binds to a central metal atom at two or more points, forming a ring-like structure known as a chelate. wikipedia.orglibretexts.org Ligands capable of this type of binding are called polydentate or chelating agents. britannica.comlibretexts.org Diphosphine ligands are a prime example of bidentate chelating agents, binding to a metal through their two phosphorus donor atoms. wikipedia.org

The formation of a chelate ring leads to a significant increase in the thermodynamic stability of the metal complex compared to complexes with analogous monodentate ligands. This phenomenon is known as the chelate effect . wikipedia.orgbritannica.comlibretexts.org The enhanced stability is largely attributed to a favorable increase in entropy. When a bidentate ligand replaces two monodentate ligands, the total number of free molecules in the system increases, leading to a more disordered and entropically favorable state. libretexts.org

The architecture of a chelating ligand, particularly the length and nature of the backbone connecting the donor atoms, is a critical design element in catalysis. libretexts.org This architecture dictates the bite angle , which is the P-M-P angle formed by the two phosphorus atoms and the central metal. libretexts.org The bite angle has a profound influence on the geometry of the metal complex and, consequently, its catalytic activity and selectivity. libretexts.org By modifying the backbone of a diphosphine ligand, chemists can "tune" the bite angle to optimize the performance of a catalyst for a specific reaction. libretexts.org For instance, five- and six-membered chelate rings are generally more stable than rings of other sizes. britannica.com This control over the ligand architecture is a powerful tool for designing highly efficient and selective catalysts. numberanalytics.com

Historical Context and Evolution of Diphosphine Ligand Development

The study of phosphine ligands dates back to the mid-20th century, with significant growth in the field following the discovery of their utility in stabilizing transition metal complexes. numberanalytics.com The development of diphosphine ligands marked a significant advancement, driven by the desire to harness the chelate effect for enhanced stability and control in catalysis. Early research focused on synthesizing symmetrical diphosphines with simple alkyl or aryl backbones. wikipedia.org A common synthetic route involves the reaction of an alkali metal phosphide, like sodium diphenylphosphide (NaPPh₂), with a dihaloalkane. wikipedia.org

A pivotal moment in the evolution of diphosphine ligand development was the successful application of chiral diphosphines in asymmetric catalysis. In the 1970s, William S. Knowles and his team at Monsanto developed the chiral diphosphine ligand DIPAMP. tcichemicals.com The rhodium complex of DIPAMP was used for the highly enantioselective hydrogenation of a dehydroamino acid derivative, a key step in the industrial synthesis of L-DOPA for treating Parkinson's disease. tcichemicals.com This achievement, which led to Knowles sharing the Nobel Prize in Chemistry in 2001, demonstrated the immense potential of meticulously designed diphosphine ligands in creating stereoselective catalysts.

Since then, the field has seen an explosion in the variety and complexity of diphosphine ligands. wikipedia.org Researchers have developed ligands with diverse backbones, including those incorporating ferrocene (B1249389) (dppf), xanthene (Xantphos), and various biaryl scaffolds (e.g., BINAP). tcichemicals.comwikipedia.orgnih.gov These architectural modifications allow for precise control over properties like the bite angle and steric hindrance, leading to catalysts with improved activity and selectivity for a broad range of reactions, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and hydroformylation. numberanalytics.comwikipedia.org The continuous evolution of diphosphine ligand design remains a vibrant area of research, pushing the boundaries of catalytic efficiency and selectivity. gessnergroup.com

Defining the Research Scope for 1,6-Bis(diphenylphosphino)hexane (dpph)

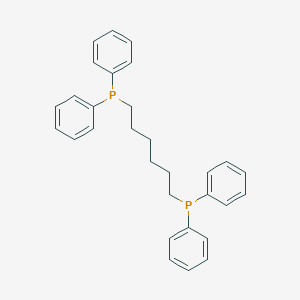

This compound, commonly abbreviated as dpph, is a diphosphine ligand characterized by two diphenylphosphino groups linked by a flexible six-carbon hexane (B92381) chain. wikipedia.org This specific architecture places dpph within the broader family of diphosphine ligands, Ph₂P(CH₂)n PPh₂, where its properties are largely defined by the length of its aliphatic backbone.

The six-carbon chain is the defining structural feature of dpph, granting it significant conformational flexibility. Unlike diphosphines with shorter backbones, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) or 1,3-bis(diphenylphosphino)propane (B126693) (dppp), which typically form five- and six-membered chelate rings, respectively, the longer hexane linker in dpph allows it to adopt more varied coordination modes. wikipedia.org

The flexibility of the hexane backbone enables dpph to coordinate to a metal center in several ways:

Chelation: It can form a large, nine-membered chelate ring. While larger rings are generally less stable than five- or six-membered rings, this mode is still accessible. britannica.com

Bridging: The long linker allows the two phosphine groups to easily span two different metal centers, forming a bridged bimetallic complex.

Monodentate Coordination: Under certain conditions, only one of the phosphine groups may coordinate to the metal, leaving the other pendant and uncoordinated.

This versatility, stemming directly from the hexane backbone, makes dpph a unique tool for constructing different types of metal complexes and influencing the outcome of catalytic reactions. The larger bite angle enforced by the long chain can also lead to different selectivities compared to its shorter-chain counterparts.

To fully understand the role of dpph in catalysis, it is essential to compare it with other diphosphines in the Ph₂P(CH₂)n PPh₂ series. The length of the polymethylene chain is a critical parameter that determines the natural bite angle of the ligand and its propensity to chelate or bridge metal centers.

A study investigating the impact of bidentate phosphine linker length on the formation of N-heteroaryne complexes found that ligands with linkers longer than three carbons were unsuitable for the desired transformation. chemrxiv.orgchemrxiv.org This highlights how the backbone length directly influences the geometric and electronic suitability of the resulting metal complex for a specific catalytic task. While ligands with one, two, or three-carbon linkers were successful, a four-carbon linker (in dcpb) resulted in a complex with fluxional geometry and incomplete reactivity. chemrxiv.org

The table below provides a comparison of dpph with its more common, shorter-chain analogs.

| Ligand Name | Abbreviation | Linker | Typical Chelate Ring Size | Natural Bite Angle (°) (approx.) |

| 1,2-Bis(diphenylphosphino)ethane | dppe | -(CH₂)₂- | 5-membered | ~85° |

| 1,3-Bis(diphenylphosphino)propane | dppp | -(CH₂)₃- | 6-membered | ~91° |

| 1,4-Bis(diphenylphosphino)butane | dppb | -(CH₂)₄- | 7-membered | ~98° |

| This compound | dpph | -(CH₂)₆- | 9-membered | >100° |

Natural bite angles are approximate and can vary depending on the metal center and other ligands.

As the chain length increases from dppe to dpph, the natural bite angle widens significantly. nih.gov Short-chain diphosphines like dppe strongly favor chelation to a single metal center. wikipedia.org As the chain lengthens, the stability of the chelate ring decreases, and the ligand is more likely to act as a bridging ligand. The distinct structural properties of dpph, particularly its flexibility and large bite angle, differentiate its catalytic behavior from that of dppe, dppp, and dppb, making it a subject of interest for reactions where wide coordination angles or intermolecular metal-metal cooperativity are desired.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-diphenylphosphanylhexyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32P2/c1(15-25-31(27-17-7-3-8-18-27)28-19-9-4-10-20-28)2-16-26-32(29-21-11-5-12-22-29)30-23-13-6-14-24-30/h3-14,17-24H,1-2,15-16,25-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPORFKPYXATYNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373017 | |

| Record name | 1,6-Bis(diphenylphosphino)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19845-69-3 | |

| Record name | 1,6-Bis(diphenylphosphino)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Bis(diphenylphosphino)hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Coordination Chemistry of 1,6 Bis Diphenylphosphino Hexane

Metal-Ligand Binding Modes and Geometries

The structural versatility of 1,6-bis(diphenylphosphino)hexane as a ligand is primarily dictated by the flexible nature of its six-carbon aliphatic chain. This flexibility allows the phosphine (B1218219) donor groups to adopt various spatial arrangements, leading to distinct coordination modes with metal centers.

This compound can coordinate to metal centers in two primary fashions: chelating to a single metal center or bridging between two or more metal centers.

In its chelating mode , both phosphorus atoms of a single dpph molecule bind to the same metal ion, forming a stable nine-membered chelate ring. This mode of coordination is common and leads to the formation of monomeric complexes. The large ring size conferred by the hexane (B92381) backbone influences the bite angle of the ligand, which in turn affects the geometry and electronic properties of the metal center.

Conversely, in the bridging mode , the two phosphorus atoms of the dpph ligand coordinate to two different metal centers. This arrangement can lead to the formation of dinuclear or polynuclear complexes. A notable example is the trans-(bis(diphenylphosphino)hexane)palladium(II) dichloride dimer. In this structure, the dpph ligand bridges two palladium atoms, resulting in a dimeric complex. nih.gov This bridging coordination is facilitated by the long and flexible hexane chain, which can span the distance between two metal centers.

The preference for a chelating versus a bridging coordination mode is influenced by several factors, including the nature of the metal ion, the presence of other ligands, and the reaction conditions. The steric and electronic properties of the metal center play a crucial role in determining the most stable coordination geometry.

The ability of this compound to act as a bridging ligand opens up the possibility of constructing more complex supramolecular structures, such as macrocycles and coordination polymers.

Macrocyclic architectures can be formed when two or more metal centers are linked by multiple dpph ligands in a cyclic arrangement. These structures are of significant interest due to their potential applications in host-guest chemistry, catalysis, and materials science. The size and shape of the resulting macrocycle can be tuned by varying the metal-to-ligand ratio and the coordination geometry of the metal ion.

Furthermore, the bridging nature of dpph can be exploited to create one-, two-, or three-dimensional coordination polymers . In these extended networks, metal centers are interconnected by dpph ligands, forming infinite chains, layers, or frameworks. The properties of these polymeric materials, such as their porosity and thermal stability, are highly dependent on the connectivity of the network and the nature of the metal and ligand components. The flexible hexane spacer in dpph can impart a degree of dynamism and flexibility to these polymeric structures.

Complexation with Transition Metals

This compound forms stable complexes with a wide variety of transition metals, particularly those from Groups 8-12 of the periodic table. The electronic and steric properties of these complexes can be fine-tuned by modifying the metal center and the ancillary ligands.

The soft phosphine donor atoms of dpph have a high affinity for the soft late transition metals. The resulting complexes have found applications in various catalytic processes.

Palladium complexes of this compound are of particular importance due to their extensive use in catalysis, especially in cross-coupling reactions. chemimpex.com Dpph can form both mononuclear and dinuclear complexes with palladium.

In mononuclear complexes, dpph typically acts as a chelating ligand, forming a stable complex with the palladium center. These complexes often exhibit a square planar geometry. Dinuclear palladium complexes featuring bridging dpph ligands have also been synthesized and structurally characterized. For instance, a dinuclear palladium(II) complex where two palladium centers are bridged by the dpph ligand has been reported. rug.nl

| Palladium Complex | Formula | Coordination Geometry | Selected Bond Lengths (Å) | Selected Bond Angles (°) P-Pd-P |

| trans-Dichlorobis(triphenylphosphine)palladium(II) | [PdCl2(PPh3)2] | Square planar | Pd-P: - | P-Pd-P: - |

| Dinuclear bis(iminophosphorane)phosphane-[C,N,S] palladacycle | - | Distorted square-planar | Pd-S: 2.267, Pd-N: -, Pd-C: - | C-Pd-N: 88.5, N-Pd-S: 84.99 |

This table presents data for representative palladium complexes. Note that the first entry is a related complex for structural comparison.

Rhodium complexes containing this compound have been investigated for their catalytic activity in various organic transformations, including hydrogenation and hydroformylation. Dpph can stabilize rhodium in different oxidation states, and the resulting complexes exhibit a range of coordination geometries.

Cationic rhodium(I) complexes of the type [Rh(diphosphine)2]+ have been synthesized and characterized. rug.nlcdnsciencepub.com In these complexes, two dpph ligands chelate to the rhodium center, resulting in a square planar geometry. The synthesis of these complexes often involves the reaction of a rhodium precursor, such as [Rh(cyclooctene)2Cl]2, with the diphosphine ligand. cdnsciencepub.com The nature of the counter-ion can influence the properties and reactivity of these cationic complexes.

| Rhodium Complex | Formula | Coordination Geometry | Selected Bond Lengths (Å) | Selected Bond Angles (°) P-Rh-P |

| Cationic Rh(I) bis-diphosphine complex | [Rh(diphosphine)2]+ | Square Planar | - | - |

| Chiral Rhenium/Rhodium Chelate Complex | [(S)-[(η5-C5H4PPh2)Re(NO)(PPh3)(μ-PPh2)Rh(NBD)]+ PF6] | - | - | - |

This table presents data for representative rhodium complexes. Note that the second entry is a heterobimetallic complex for structural comparison.

Group 8-12 Transition Metals

Iridium Complexes

The coordination chemistry of this compound with iridium has not been extensively documented in publicly available research. While numerous studies have detailed the synthesis and characterization of iridium(III) complexes with various other bidentate phosphine ligands, such as 1,1-bis(diphenylphosphanyl)methane (dppm), specific examples featuring the dpph ligand are scarce. nih.gov The typical geometry for such complexes is a distorted octahedron, where the iridium(III) center is coordinated by two bidentate ligands and two other monodentate ligands. nih.gov The flexible nature of the dpph ligand, with its six-carbon chain, would be expected to accommodate a range of coordination geometries and potentially lead to the formation of both mononuclear and dinuclear iridium complexes. Further research is required to fully elucidate the coordination behavior of dpph with iridium.

Nickel Complexes

Nickel(II) readily forms complexes with bis(phosphine) ligands, and while specific structural data for this compound (dpph) complexes are not abundant, the general behavior can be inferred from related systems. Mononuclear nickel(II) complexes with the general formula [Ni(P-P)X₂], where P-P is a bis(phosphine) ligand and X is a halide, have been synthesized and characterized. uni-hannover.desemanticscholar.org For instance, the complex [Ni(dppe)Cl₂], where dppe is 1,2-bis(diphenylphosphino)ethane (B154495), has been structurally characterized. uni-hannover.deresearchgate.net The coordination geometry around the nickel(II) center in these types of complexes is typically square-planar.

In the context of dpph, the longer and more flexible hexane backbone would likely influence the chelate ring size and conformation, which in turn could affect the catalytic activity and stability of the resulting complexes. Binuclear nickel(II) complexes bridged by bis(diphenylphosphino)ethane have also been reported, suggesting that dpph could similarly act as a bridging ligand to form dinuclear nickel species. researchgate.net

Table 1: Structural Data for Representative Nickel(II) Bis(phosphine) Complexes

| Complex | Coordination Geometry | Ni-P Bond Length (Å) | Ni-X Bond Length (Å) | P-Ni-P Angle (°) |

| [Ni(dppe)Cl₂] | Square-planar | 2.152 | 2.185 | 86.1 |

Data for [Ni(dppe)Cl₂] is provided as a representative example.

Copper Complexes

The coordination of this compound (dpph) with copper(I) has been investigated, particularly in the context of copper(I) iodide complexes. A systematic study of complexes formed between CuI and bis(diphenylphosphino)alkanes, Ph₂P(CH₂)mPPh₂ (where m = 1-8), revealed the formation of a dinuclear complex with dpph (m=6), formulated as Cu₂I₂(dpph)₂. researcher.life In this complex, the dpph ligand acts in a bridging fashion, connecting two copper(I) centers. The resulting structure features a rhomboid Cu₂I₂ core. researcher.life

The flexible hexane chain of the dpph ligand allows it to span the distance between the two metal centers, leading to the formation of a macrocyclic structure. The photophysical properties of copper(I) complexes with phosphine ligands are of significant interest, with many exhibiting luminescence. rsc.orgpradeepresearch.orgresearchgate.netchemrxiv.org The nature of this luminescence is often attributed to metal-to-ligand charge transfer (MLCT) or cluster-centered excited states. rsc.org

Table 2: Selected Bond Lengths and Angles for the [Cu₂I₂(dpph)₂] Complex

| Parameter | Value |

| Cu-P Bond Length (Å) | 2.245(2) |

| Cu-I Bond Length (Å) | 2.589(1), 2.613(1) |

| Cu···Cu Distance (Å) | 2.873(1) |

| P-Cu-P Angle (°) | 119.3(1) |

| I-Cu-I Angle (°) | 108.9(1) |

Gold Complexes

The flexible backbone of dpph would allow it to readily span two gold centers, likely forming a large macrocyclic structure. The distance between the gold atoms can be influenced by the length of the alkyl chain in the bis(phosphine) ligand. Aurophilic interactions, which are weak attractive forces between gold(I) ions, can also play a role in the structure and properties of these dinuclear complexes. mdpi.com

Table 3: Representative Structural Data for a Dinuclear Gold(I) Bis(phosphine) Complex

| Complex | Au-P Bond Length (Å) | Au···Au Distance (Å) | P-Au-P Angle (°) |

| Au₂(dppb)(Bdbp)₂₂ | 2.324(2) | - | 176.8(1) |

Data for a complex with the similar ligand 1,4-bis(diphenylphosphino)butane (dppb) is provided as a representative example.

Iron Complexes

The coordination chemistry of iron with bis(phosphine) ligands has been studied, with a focus on both iron(II) and iron(III) oxidation states. While specific structural data for iron complexes with this compound (dpph) are limited, studies on analogous ligands provide valuable insights. For instance, iron(III) complexes with bis(tertiary phosphine oxides), including a hexamethylene-bridged ligand analogous to dpph, have been synthesized and characterized. rsc.org These complexes often feature a trans-octahedral geometry around the iron center. rsc.org

Mononuclear and heterodinuclear (Fe,Ru) complexes with various bis(diphenylphosphino)alkanes have also been reported. whiterose.ac.uk Mössbauer spectroscopy is a powerful tool for characterizing the electronic structure and spin state of iron in such complexes. uni-hannover.deresearcher.lifesemanticscholar.orgnih.govnih.gov

Table 4: Representative Mössbauer Spectroscopic Data for Iron(III) Complexes

| Complex Type | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) |

| High-spin Fe(III) | ~0.4 - 0.5 | ~0.5 - 0.9 |

| Low-spin Fe(III) | ~0.1 - 0.3 | > 1.5 |

This table provides typical ranges for Mössbauer parameters for high-spin and low-spin iron(III) complexes and is not specific to dpph complexes.

Silver Complexes

Silver(I) readily forms complexes with phosphine ligands, and its coordination with bis(diphenylphosphino)alkanes often results in the formation of dinuclear or polynuclear structures. While detailed structural reports specifically for this compound (dpph) complexes are not abundant, the general principles can be understood from studies on similar ligands. For example, dinuclear silver(I) nitrate complexes with bridging bisphosphinomethanes have been characterized, featuring a bimetallic eight-membered cyclic core. semanticscholar.orgmdpi.com

The flexible hexane chain of dpph would allow it to act as a bridging ligand, connecting two or more silver(I) centers. The coordination geometry around the silver(I) ion in these complexes is often linear or trigonal planar. Argentophilic interactions (Ag···Ag) can also influence the structures of these complexes. mdpi.com

Table 5: Representative Structural Data for a Dinuclear Silver(I) Bis(phosphine) Complex

| Complex | Ag-P Bond Length (Å) | Ag···Ag Distance (Å) | P-Ag-P Angle (°) |

| [Ag(dppm)]₂(NO₃)₂ | 2.403(2), 2.442(2) | 3.218(1) | 151.61(8) |

Data for a complex with the shorter bis(diphenylphosphino)methane (B1329430) (dppm) ligand is provided as a representative example.

Influence of Metal Oxidation State on dpph Coordination

Generally, an increase in the metal's oxidation state leads to a decrease in the metal-ligand bond lengths. This is due to the increased electrostatic attraction between the more highly charged metal cation and the electron-donating ligand. For example, in gold chemistry, the Au(III)-P bond lengths are typically shorter than Au(I)-P bond lengths in analogous phosphine complexes. mdpi.com

The preferred coordination geometry can also be dictated by the metal's oxidation state. For instance, gold(I) complexes with phosphine ligands are commonly two-coordinate with a linear geometry, whereas gold(III) complexes are typically four-coordinate with a square-planar geometry. mdpi.com Similarly, while copper(I) often forms tetrahedral or trigonal planar complexes, copper(II) prefers square-planar or octahedral geometries.

The flexible nature of the dpph ligand, with its six-carbon backbone, allows it to accommodate the geometric preferences of different metal oxidation states. It can chelate to a single metal center or bridge two metal centers, and the conformation it adopts will be influenced by the electronic and steric requirements of the metal ion in its specific oxidation state.

Structural Elucidation of dpph-Metal Complexes

The definitive characterization and structural elucidation of metal complexes involving this compound (dpph) rely on a combination of advanced analytical techniques. Single crystal X-ray diffraction provides unambiguous solid-state structural information, while a suite of spectroscopic methods offers critical insights into the complex's structure, bonding, and behavior in solution.

Single Crystal X-ray Diffraction Studies

The flexible six-carbon chain of the dpph ligand allows it to adopt various coordination modes. It commonly acts as a chelating ligand, forming a nine-membered ring with the metal center. However, it can also function as a bridging ligand, linking two metal centers. X-ray diffraction studies have been crucial in confirming these binding modes. For instance, the molecular structure of a dimeric palladium complex, trans-(bis(diphenylphosphino)hexane)palladium(II) dichloride, has been determined, showcasing the bridging capability of the dpph ligand acs.org.

In typical square planar palladium(II) complexes with phosphine ligands, Pd-P bond lengths are generally observed in the range of 2.21 to 2.24 Å units.it. The P-M-P "bite angle" is a critical parameter determined from diffraction data, which is influenced by the length of the alkyl chain in the bis(phosphine) ligand. The flexibility of the hexane backbone in dpph allows it to accommodate a range of bite angles suitable for stabilizing various metal geometries. In a dinuclear hydroxo-bridged palladium(II) complex, the distance between the two palladium ions was found to be 3.1685(3) Å, short enough to suggest the presence of metal-metal interactions units.it.

Table 1: Representative Crystallographic Data for Metal-Phosphine Complexes

| Parameter | Typical Value/Observation | Significance |

|---|---|---|

| Metal-Phosphorus (M-P) Bond Length | 2.20 - 2.40 Å | Indicates the strength of the M-P bond. |

| Phosphorus-Metal-Phosphorus (P-M-P) Angle | Varies with coordination mode | Defines the "bite angle" for chelating ligands. |

| Coordination Geometry | Square planar, tetrahedral, octahedral | Determined by the metal center and ligand set. |

| Coordination Mode | Chelating or Bridging | The hexane backbone allows dpph to act as either. |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of dpph-metal complexes in solution. ³¹P NMR is particularly informative for phosphorus-containing ligands.

The ³¹P{¹H} NMR spectrum of the free dpph ligand typically shows a single resonance at approximately -17 ppm nih.gov. Upon coordination to a transition metal, this signal undergoes a significant downfield shift, known as the coordination shift (Δδ). This shift is a clear indicator of the phosphorus atoms' involvement in bonding to the metal center. For many rhodium(I) and gold(I) complexes, the coordinated phosphorus signal appears in the range of +30 to +50 ppm nih.govru.nl.

Furthermore, for metals with a nuclear spin (e.g., ¹⁰³Rh, I=1/2; ¹⁹⁵Pt, I=1/2), coupling between the phosphorus and metal nuclei can be observed. For example, in rhodium complexes, the ³¹P signal often appears as a doublet due to coupling to the ¹⁰³Rh nucleus. The magnitude of the one-bond coupling constant (¹JM-P) provides valuable information about the nature of the metal-phosphorus bond. For rhodium(I) phosphine complexes, ¹JRh-P values are typically in the range of 140–160 Hz nih.gov.

Table 2: Representative ³¹P NMR Data for dpph and its Complexes

| Compound Type | Typical Chemical Shift (δ, ppm) | Typical Coupling Constant (¹JM-P, Hz) |

|---|---|---|

| Free dpph Ligand | ~ -17 | N/A |

| Rhodium(I)-dpph Complex | +30 to +48 | ~140-160 (for ¹⁰³Rh) |

| Gold(I)-dpph Complex | +35 to +45 | N/A |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to confirm the molecular weight and composition of dpph-metal complexes. It allows for the detection of intact ionic species from solution, providing direct evidence for the formation of the desired complex.

In ESI-MS, complexes are typically observed as their molecular ions. For instance, a cationic gold(I) complex of the type [Au(dpph)₂]⁺ would be expected to show a prominent peak corresponding to the mass-to-charge ratio (m/z) of this ion. The high-resolution capabilities of modern mass spectrometers allow for the determination of the isotopic pattern of the molecular ion, which serves as a definitive confirmation of its elemental composition, as the patterns for metals like palladium, platinum, and rhenium are highly characteristic nih.gov.

For example, an ESI-MS study of a rhenium tricarbonyl complex detected the formation of a dicarbonyl ion, [Re(CO)₂(GluP)]⁺, indicating the loss of a CO ligand in the mass spectrometer nih.gov. This demonstrates the utility of ESI-MS in not only confirming the complex but also in observing its fragmentation or solution behavior.

Table 3: Hypothetical ESI-MS Data for a Cationic dpph Complex

| Complex Ion | Formula | Calculated m/z | Observed m/z |

|---|---|---|---|

| [Au(dpph)]⁺ | [C₃₀H₃₂P₂Au]⁺ | 651.16 | 651.16 |

| [PdCl(dpph)]⁺ | [C₃₀H₃₂P₂PdCl]⁺ | 595.06 | 595.06 |

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule and is used to confirm the coordination of the dpph ligand and to identify other co-ligands.

The IR spectrum of a dpph-metal complex is a superposition of the vibrations from the ligand and any other coordinated groups. The coordination of the phosphorus atoms to the metal center induces changes in the vibrational modes of the dpph ligand, particularly the P-C and phenyl group vibrations, although these shifts can be subtle.

More diagnostically, new bands appear in the far-IR region (typically below 500 cm⁻¹) corresponding to the metal-phosphorus (νM-P) and metal-halide (νM-X) stretching vibrations. For example, in palladium chloride complexes, νPd-Cl bands provide information about the cis or trans geometry of the halide ligands biointerfaceresearch.com. In metal carbonyl complexes, the C-O stretching frequencies (νCO) are particularly intense and sensitive to the electronic environment of the metal center, making them excellent probes of the complex's structure and bonding researchgate.net.

Table 4: Key IR Vibrational Frequencies in dpph Complexes

| Vibration | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| P-C (Aromatic) | 1100 - 1085 | May shift slightly upon coordination. |

| ν(M-P) | 450 - 350 | Confirms metal-phosphorus bond formation. |

| ν(M-Cl) | 350 - 250 | Confirms presence of coordinated chloride. |

| ν(CO) (in carbonyl complexes) | 2100 - 1800 | Indicates presence and electronic environment of CO ligands. |

UV/Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a dpph-metal complex. The spectra can be used to characterize the electronic structure of the metal center and the nature of the metal-ligand interactions.

The UV-Vis spectra of dpph-metal complexes typically display intense absorption bands in the UV region (200-350 nm). These are generally assigned to ligand-centered (LC) π→π* transitions within the phenyl rings of the dpph ligand nih.gov.

Table 5: General UV-Vis Absorption Data for dpph Complexes

| Transition Type | Typical Wavelength Range (nm) | Description |

|---|---|---|

| π → π * | 220 - 300 | High intensity; associated with phenyl rings of dpph. |

| MLCT | 350 - 500 | Lower intensity; involves electron transfer from metal to ligand. |

| d-d | 400 - 700 | Low intensity; involves transitions between metal d-orbitals. |

Photoelectron Spectroscopy (XPS, UPS)

Photoelectron spectroscopy is a powerful surface-sensitive quantitative spectroscopic technique that measures the kinetic energy of electrons emitted from a material upon irradiation with X-rays (X-ray Photoelectron Spectroscopy, XPS) or ultraviolet photons (Ultraviolet Photoelectron Spectroscopy, UPS). This technique provides valuable information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of coordination complexes of this compound (dpph), XPS and UPS can offer deep insights into the electronic structure of both the metal center and the ligand.

XPS is primarily used to analyze the core-level electrons, providing information about the chemical environment and oxidation state of the atoms. For a transition metal complex of dpph, XPS can be used to probe the binding energies of the core electrons of the metal and the phosphorus atoms of the ligand. The binding energy of the metal's core electrons is sensitive to its oxidation state; a higher oxidation state generally leads to a higher binding energy due to the increased electrostatic attraction between the nucleus and the remaining electrons.

Similarly, the P 2p core-level spectrum provides information about the coordination of the phosphine ligand to the metal center. Upon coordination, the phosphorus atom donates electron density to the metal, resulting in a slight increase in the P 2p binding energy compared to the free ligand. This chemical shift is indicative of the formation of the metal-phosphorus bond. The magnitude of this shift can provide insights into the nature and strength of the M-P bond. For instance, a larger positive shift in the P 2p binding energy could suggest a stronger dative covalent bond. nih.gov

UPS, on the other hand, probes the valence electrons and is used to study the molecular orbitals of the complex. The UPS spectrum of a dpph complex would reveal the energy levels of the highest occupied molecular orbitals (HOMOs), which are typically involved in the bonding and reactivity of the complex. This information is crucial for understanding the electronic transitions and photochemical properties of these compounds.

Interactive Table: Representative XPS Binding Energies for a Hypothetical [M(dpph)Cl₂] Complex

| Element | Core Level | Binding Energy (eV) (Free Ligand) | Binding Energy (eV) (Coordinated Ligand) | Chemical Shift (ΔeV) |

| Phosphorus | P 2p₃/₂ | ~130.5 | ~131.5 | ~+1.0 |

| Metal (e.g., Pd) | Pd 3d₅/₂ | N/A | ~337.0 | N/A |

| Carbon | C 1s (phenyl) | ~284.8 | ~284.9 | ~+0.1 |

| Carbon | C 1s (hexyl) | ~285.0 | ~285.1 | ~+0.1 |

Theoretical and Computational Approaches to Complex Structure

Theoretical and computational methods have become indispensable tools in modern coordination chemistry, providing detailed insights into the geometric and electronic structures of complexes that can be difficult to obtain through experimental techniques alone. For complexes of this compound, computational approaches like Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM) can elucidate the nature of the metal-ligand interactions and predict various molecular properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. semanticscholar.org Within coordination chemistry, DFT calculations are routinely employed to predict and analyze the geometries, stabilities, and spectroscopic properties of transition metal complexes. semanticscholar.org

For a complex of this compound, DFT calculations can provide optimized molecular geometries, including crucial parameters such as metal-phosphorus (M-P) and metal-halide bond lengths, as well as P-M-P bite angles. These calculated geometries can be compared with experimental data from X-ray crystallography to validate the computational model.

Furthermore, DFT can be used to calculate the energies of the frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding the reactivity and electronic spectra of the complex. The energy and composition of these orbitals can reveal the nature of the metal-ligand bonding, distinguishing between σ-donation from the phosphorus lone pairs to the metal and any potential π-backbonding from the metal d-orbitals to the ligand.

Interactive Table: Hypothetical DFT-Calculated Parameters for a [Pt(dpph)Cl₂] Complex

| Parameter | Calculated Value |

| Pt-P Bond Length (Å) | 2.25 |

| Pt-Cl Bond Length (Å) | 2.35 |

| P-Pt-P Bite Angle (°) | 95.0 |

| HOMO Energy (eV) | -5.8 |

| LUMO Energy (eV) | -2.5 |

| HOMO-LUMO Gap (eV) | 3.3 |

Note: These values are hypothetical and represent typical results obtained from DFT calculations on similar platinum-phosphine complexes. The specific values will depend on the level of theory and basis set used in the calculation.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that uses the topology of the electron density to define atoms and chemical bonds. muni.cz This approach provides a rigorous basis for analyzing the nature of chemical interactions within a molecule, including the metal-ligand bonds in coordination complexes.

A QTAIM analysis of a this compound complex would involve calculating the electron density distribution from a DFT-optimized wavefunction. The analysis focuses on the properties of the electron density at the bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. Key topological parameters at the BCP include:

Electron density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the strength of the bond.

Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value is characteristic of a shared-shell (covalent) interaction, while a positive value suggests a closed-shell (ionic or van der Waals) interaction.

Total energy density (H(r)) : The sign of the total energy density can also help to classify the interaction, with negative values indicating a significant covalent character. researchgate.net

For a typical M-P bond in a dpph complex, QTAIM analysis would be expected to show a significant electron density at the BCP, a small and possibly slightly positive Laplacian, and a small negative total energy density, indicating a polar covalent bond with contributions from both shared and closed-shell interactions.

Interactive Table: Illustrative QTAIM Parameters for a Metal-Phosphorus Bond in a dpph Complex

| QTAIM Parameter | Value at Bond Critical Point (a.u.) | Interpretation |

| Electron Density (ρ(r)) | 0.075 | Significant interaction strength |

| Laplacian of Electron Density (∇²ρ(r)) | +0.020 | Predominantly closed-shell character |

| Total Energy Density (H(r)) | -0.005 | Some covalent character |

Note: The values in this table are for illustrative purposes and represent plausible QTAIM parameters for a metal-phosphine bond based on studies of similar complexes. The actual values would be derived from specific quantum chemical calculations.

Catalytic Applications of 1,6 Bis Diphenylphosphino Hexane

Role of dpph as a Ligand in Homogeneous Catalysis

1,6-Bis(diphenylphosphino)hexane, commonly abbreviated as dpph, is a prominent bidentate phosphine (B1218219) ligand in the field of homogeneous catalysis. Its molecular structure features two diphenylphosphino groups linked by a flexible hexane (B92381) chain. This structural arrangement allows dpph to form stable chelate complexes with a variety of transition metals, which is a key factor in its widespread use as a ligand. chemimpex.comcymitquimica.com The ability to coordinate to a metal center through two phosphorus atoms enhances the stability of the resulting catalyst complex compared to monodentate phosphine ligands. This chelation effect often leads to improved catalytic activity, selectivity, and catalyst lifetime. chemimpex.com

The versatility of dpph is evident in its application across a broad spectrum of catalytic reactions. It is particularly recognized for its effectiveness in facilitating cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. chemimpex.comcymitquimica.comtcichemicals.com Beyond cross-coupling, dpph has also been employed in other catalytic processes such as hydrogenation and hydroformylation, underscoring its broad utility in synthetic chemistry. cymitquimica.com The good solubility of dpph in common organic solvents further contributes to its practical application in various reaction media. cymitquimica.com

The catalytic behavior of metal complexes containing dpph is profoundly influenced by the ligand's electronic and steric properties. The phosphorus atoms in the diphenylphosphino groups are strong sigma-donors, meaning they readily donate electron density to the metal center. cymitquimica.com This electronic donation increases the electron density on the metal, which can influence its reactivity in various elementary steps of a catalytic cycle, such as oxidative addition and reductive elimination.

The steric environment created by the dpph ligand around the metal center is also a critical determinant of its catalytic performance. The bulky phenyl groups on the phosphorus atoms create a sterically demanding pocket around the metal. This steric hindrance can control the approach of substrates to the metal center, thereby influencing the selectivity of the reaction. For instance, in cross-coupling reactions, the steric bulk of the dpph ligand can play a role in preventing unwanted side reactions and promoting the desired coupling pathway. The flexibility of the hexane backbone allows the ligand to adopt various conformations, which can also impact the steric environment at the metal center. cymitquimica.com

The structure of dpph serves as a foundational motif in the design of bidentate phosphine ligands for tuning the reactivity of metal catalysts. The key design principle revolves around the modulation of the ligand's steric and electronic properties to achieve desired catalytic outcomes. By systematically modifying the substituents on the phosphorus atoms or altering the length and nature of the backbone connecting the two phosphine groups, chemists can fine-tune the performance of the resulting catalyst.

For example, replacing the phenyl groups with other aryl or alkyl groups can significantly alter both the steric bulk and the electronic donating ability of the phosphine ligand. Electron-donating substituents on the phenyl rings can enhance the electron-donating character of the phosphine, while electron-withdrawing groups have the opposite effect. nih.govresearchgate.net This ability to modulate the electronic properties of the ligand allows for the optimization of the catalyst's reactivity for a specific transformation. Similarly, changing the length of the alkyl chain connecting the two phosphorus atoms can alter the bite angle of the bidentate ligand, which in turn affects the geometry and reactivity of the metal complex.

Specific Catalytic Transformations

Dpph is a widely employed ligand in a variety of metal-catalyzed cross-coupling reactions, which are powerful methods for constructing C-C and C-X bonds. chemimpex.comcymitquimica.comtcichemicals.com These reactions typically involve the coupling of an organic halide or triflate with an organometallic reagent in the presence of a transition metal catalyst.

Palladium-catalyzed cross-coupling reactions are among the most important and versatile synthetic methods in organic chemistry, and dpph has proven to be an effective ligand in this context. cymitquimica.comsigmaaldrich.com It is utilized in several named cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Negishi, Hiyama, and Stille couplings, as well as Buchwald-Hartwig amination. sigmaaldrich.comsigmaaldrich.com The role of the dpph ligand in these reactions is to stabilize the palladium catalyst, facilitate the key steps of the catalytic cycle, and influence the selectivity of the reaction. The specific type of cross-coupling reaction and the nature of the substrates often dictate the optimal reaction conditions, including the choice of palladium precursor, base, and solvent.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions using dpph

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki-Miyaura Coupling | Coupling of an organoboron compound with an organic halide or triflate. | sigmaaldrich.com |

| Heck Reaction | Reaction of an unsaturated halide with an alkene. | sigmaaldrich.com |

| Sonogashira Coupling | Coupling of a terminal alkyne with an aryl or vinyl halide. | sigmaaldrich.com |

| Negishi Coupling | Coupling of an organozinc compound with an organic halide. | sigmaaldrich.com |

| Hiyama Coupling | Coupling of an organosilane with an organic halide. | sigmaaldrich.com |

| Stille Coupling | Coupling of an organotin compound with an organic halide. | sigmaaldrich.com |

| Buchwald-Hartwig Amination | Formation of a carbon-nitrogen bond between an aryl halide or triflate and an amine. | sigmaaldrich.com |

While palladium catalysis is predominant, dpph also serves as a ligand in cross-coupling reactions catalyzed by other transition metals, such as nickel and gold.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts offer a cost-effective alternative to palladium and can exhibit unique reactivity. Dpph has been employed in nickel-catalyzed cross-coupling reactions, for instance, in the coupling of aryl chlorides with diphenylphosphine (B32561) oxide to form C-P bonds. rsc.org Nickel catalysis can be particularly advantageous for reactions involving less reactive electrophiles like aryl chlorides. rsc.orgtcichemicals.com

Gold-Catalyzed Reactions: In the realm of gold catalysis, dpph and its derivatives have been explored as ligands. For example, a gold(I) complex containing a dpph-related ligand, 1,2-bis(diphenylphosphino)benzene (B85067) monoxide, has shown catalytic activity in the hydroarylation of ethylpropiolate. rsc.org While not a traditional cross-coupling reaction, this demonstrates the potential of dpph-type ligands in gold-catalyzed transformations that form new carbon-carbon bonds.

Asymmetric Catalysis

In the field of asymmetric catalysis, the goal is to synthesize a specific chiral molecule, or enantiomer, preferentially. While this compound itself is an achiral molecule, it is a foundational structure in the design of chiral diphosphine ligands. By introducing chirality into the ligand backbone or the phosphine groups, chemists have developed a vast library of chiral diphosphines that are highly effective in asymmetric synthesis. tcichemicals.com These chiral ligands, when complexed with metals like rhodium, ruthenium, or palladium, create a chiral catalytic environment that can direct a reaction to produce one enantiomer in high excess over the other.

Asymmetric hydrogenation is a powerful method for producing chiral compounds, where a prochiral alkene is converted into a chiral alkane with high enantiomeric purity. The success of this reaction heavily relies on the design of the chiral catalyst, particularly the diphosphine ligand. tcichemicals.com Although this compound is achiral, its structural framework is representative of the flexible, chelating ligands that, when made chiral, excel in this application. The flexibility of the hexane chain allows the ligand to adopt a specific conformation when bound to a metal center, influencing the stereochemical outcome of the hydrogenation. Chiral analogues derived from this structural class are used to create highly effective catalysts for the synthesis of valuable chiral intermediates in the pharmaceutical and fine chemical industries. tcichemicals.com

Asymmetric reductive cross-coupling is a modern synthetic method that joins two different electrophiles with the concurrent formation of a new stereocenter. A review of the scientific literature did not yield specific research findings for the application of this compound in asymmetric reductive cross-coupling reactions. Research in this specific area often employs other classes of chiral ligands, for instance, nickel catalysts paired with chiral bioxazoline ligands for the coupling of aryl halides and benzylic chlorides. While related diphosphines have been used in non-asymmetric reductive couplings, the use of this compound for the asymmetric variant is not documented in the available literature. organic-chemistry.org

Enantioselective catalysis encompasses any catalytic reaction that produces one enantiomer of a product in preference to the other. Phosphine ligands are crucial in a wide range of such transformations, including hydrogenations, cross-coupling reactions, and cyclizations. tcichemicals.com The effectiveness of a transition metal catalyst in these reactions is often dictated by the steric and electronic properties of the coordinated phosphine ligand. By creating a well-defined chiral pocket around the metal's active site, a chiral diphosphine ligand can control the orientation of the substrate as it approaches the metal, thereby dictating the stereochemistry of the product. The development of chiral diphosphines, which are structurally related to this compound, has been instrumental in advancing the field of enantioselective catalysis. tcichemicals.com

Hydroformylation Reactions

Hydroformylation, or the oxo process, is a large-scale industrial reaction that converts alkenes into aldehydes by adding a formyl group (CHO) and a hydrogen atom across the double bond. The reaction is typically catalyzed by rhodium or cobalt complexes, and the choice of phosphine ligand is critical for controlling both activity and regioselectivity (the ratio of linear to branched aldehyde products). uva.nlresearchgate.net For diphosphine ligands like this compound, a key parameter influencing selectivity is the natural bite angle—the P-M-P angle that the ligand prefers to adopt when coordinated to a metal center.

Research has shown a strong correlation between the ligand bite angle and the n/iso (linear/branched) ratio of the aldehyde products. Ligands with larger bite angles tend to favor the formation of the linear aldehyde. This is because the steric constraints imposed by a wide-bite-angle ligand favor a transition state where the bulky phosphine groups are positioned away from the substrate, leading to the formation of the less sterically hindered linear product. For example, in the rhodium-catalyzed hydroformylation of 1-octene, ligands with larger bite angles, such as Xantphos, show significantly higher selectivity for the linear aldehyde compared to ligands with smaller bite angles. researchgate.net

Table 1: Effect of Ligand Bite Angle on Rhodium-Catalyzed Hydroformylation of 1-Octene Data sourced from studies on diphosphine ligands in rhodium-catalyzed hydroformylation. researchgate.net```html

| Ligand | Bite Angle (°) | n-aldehyde (%) | iso-aldehyde (%) | n/iso Ratio |

|---|---|---|---|---|

| DPEphos | 102 | 67.9 | 32.1 | 2.1 |

| Sixantphos | 108 | 90.5 | 9.5 | 9.5 |

| Thixantphos | 112 | 95.5 | 4.5 | 21.2 |

| Xantphos | 118 | 98.3 | 1.7 | 57.8 |

Hydrogenation Reactions

Catalytic hydrogenation, the addition of hydrogen (H₂) across a double or triple bond, is a fundamental reaction in organic chemistry. libretexts.orgThis process typically requires a metal catalyst, such as palladium, platinum, or rhodium, to activate the H₂ molecule. libretexts.orgappliedcatalysts.comDiphosphine ligands like this compound are employed to stabilize the metal catalyst and modulate its activity and selectivity. nih.govIn a typical homogeneous hydrogenation, the catalyst, alkene, and hydrogen are all dissolved in a solvent. youtube.comThe mechanism involves the alkene and hydrogen coordinating to the metal center, followed by the stepwise transfer of two hydrogen atoms to the alkene, resulting in a saturated alkane. libretexts.orgyoutube.comThe phosphine ligand remains coordinated to the metal throughout the cycle, influencing the electronic environment of the metal and preventing catalyst decomposition.

Studies on the hydrogenation of alkenes like 1-hexene (B165129) using palladium-based catalysts demonstrate the efficiency of these systems. The reaction proceeds via a well-accepted Horiuti-Polanyi mechanism, where the alkene and dissociated hydrogen atoms are adsorbed onto the catalyst surface, followed by hydrogen transfer.

osti.govTable 2: Catalytic Hydrogenation of 1-Hexene

Representative data for alkene hydrogenation using a supported metal catalyst system.

osti.gov```html

Substrate Catalyst Product Conversion (%) Selectivity to Alkane (%) 1-Hexene Pd/Silica n-Hexane >99 ~95 1-Hexene Pd-Au Alloy/Silica n-Hexane >99 ~20 (Isomers are major products)

Dehydrocoupling and Dehydropolymerization

Dehydrocoupling is a reaction that forms a new bond between two main-group elements with the concurrent elimination of hydrogen gas (H₂). This process is particularly important for the synthesis of inorganic polymers, such as polyaminoboranes and polyphosphinoboranes, which are precursors to ceramic materials. Rhodium complexes featuring diphosphine ligands are effective catalysts for the dehydrocoupling of amine-borane (H₃B·NR₂H) and phosphine-borane (H₃B·PR₂H) adducts. nih.govnih.govacs.org Mechanistic studies suggest that the catalytic cycle can be complex, sometimes involving an induction period to generate the active catalyst. acs.orgFor the dehydropolymerization of H₃B·NMeH₂, a rhodium catalyst with a large bite-angle diphosphine ligand (Xantphos) was shown to operate via a proposed Rh-amido-borane intermediate. acs.orgThe reaction proceeds through a chain-growth mechanism where the polymer chain grows from the metal center. The nature of the ligand is critical, as it must support the rhodium center through various oxidation states and facilitate the key bond-forming and elimination steps. The mechanism can differ depending on the substrate; the dehydrocoupling of Me₂NH·BH₃ is suggested to be heterogeneous, involving Rh(0) colloids, while that of Ph₂PH·BH₃ appears to be a homogeneous process. nih.govnih.gov

Table 3: Rhodium-Catalyzed Dehydrocoupling of Amine-Boranesacs.org| Substrate | Catalyst Loading (mol%) | Product | Molecular Weight (Mn, g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|---|

| H₃B·NMe₂H | 0.2 | [H₂B-NMe₂]₂ (Dimer) | N/A | N/A |

| H₃B·NMeH₂ | 0.2 | Poly(methylaminoborane) | 22,700 | 2.1 |

Mentioned Compounds

Compound Name Abbreviation/Synonym This compound dpph Rhodium Rh Ruthenium Ru Palladium Pd 1-Octene Xantphos 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene DPEphos Bis(2-diphenylphosphinophenyl)ether Sixantphos 4,6-Bis(diphenylphosphino)-10,10-dimethylphenoxasilin Thixantphos 2,8-Dimethyl-4,6-bis(diphenylphosphino)phenoxathiin 1-Hexene n-Hexane Amine-borane Phosphine-borane Dimethylamine borane H₃B·NMe₂H Methylamine borane H₃B·NMeH₂ Poly(methylaminoborane) [H₂BNMeH]n

Oxidation Reactions

Palladium-catalyzed aerobic oxidation reactions are crucial for the synthesis of fine chemicals, and the choice of ligand is paramount for catalyst performance and longevity. nih.gov While many systems have been developed, ligands play a key role in facilitating the primary steps of the catalytic cycle, including the reoxidation of Pd(0) to the active Pd(II) state by molecular oxygen. nih.gov This often bypasses the need for stoichiometric co-oxidants like copper salts. nih.gov

A general protocol for the aerobic dehydrogenation of carbonyl compounds, such as aldehydes and ketones, utilizes a catalytic amount of a palladium source like Pd(OAc)₂ with air as the terminal oxidant under mild conditions. mdpi.com Although some of these reactions can proceed without a ligand, the introduction of specialized ligands can significantly enhance catalyst activity and stability. nih.govmdpi.com For instance, in the oxidative kinetic resolution of secondary alcohols, a palladium catalyst precursor is used with a chiral ligand, (–)-sparteine, to achieve high enantioselectivity. caltech.edu In such systems, a bidentate phosphine ligand like dpph can be employed to stabilize the palladium center and modulate its electronic properties, thereby influencing the efficiency of the oxidation process. The ligand can prevent the agglomeration of palladium into inactive palladium black and can influence the rate-determining steps of the catalytic cycle. nih.gov

The oxidation of the phosphine ligand itself to phosphine oxide can be a pathway for catalyst deactivation, which is a critical consideration in developing robust aerobic oxidation systems. researchgate.net

Activation of Small Molecules (e.g., C-H activation)

The functionalization of unactivated C-H bonds is a primary goal in modern organic synthesis, offering a more atom-economical route to complex molecules. youtube.com Cobalt-catalyzed C-H activation has emerged as a cost-effective and powerful method for creating new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net Diphosphine ligands, such as dpph, are instrumental in these systems.

For example, a cobalt-diphosphine catalyst system can effectively promote the intramolecular cyclization of substrates through a ring-opening hydroacylation. This process is believed to involve the oxidative addition of an aldehyde C-H bond to the cobalt center, followed by olefin insertion and subsequent bond-forming reductive elimination. researchgate.net The dpph ligand helps to stabilize the cobalt species throughout this catalytic cycle.

In other instances, cobalt catalysts are employed in oxidative annulations where they mediate a double C-H activation. researchgate.net The mechanism for these transformations can be complex, often involving a concerted metalation-deprotonation (CMD) pathway for the C-H bond cleavage step. researchgate.netcookechem.com The ligand's steric and electronic properties are crucial for both reactivity and selectivity. For instance, in the hydroarylative cyclization of enynes, a cobalt catalyst facilitates a cascade that forms three new bonds, with the ligand environment dictating the reaction's efficiency. researchgate.net

Mechanistic Investigations of dpph-Mediated Catalytic Cycles

Understanding the intricate mechanisms of catalytic cycles where this compound (dpph) is a ligand is essential for optimizing reaction conditions and improving catalyst design. These investigations focus on how the catalyst is activated, the pathways through which it deactivates, the identity of the true catalytic species, and the profound influence of reaction conditions.

Catalyst Activation and Deactivation Pathways

The performance of a homogeneous catalyst is intrinsically linked to its activation and deactivation pathways. In many palladium-catalyzed reactions, such as the Heck or Suzuki couplings where dpph can be used, the active catalyst is a Pd(0) species that is generated in situ from a more stable Pd(II) precatalyst. libretexts.org This activation step often involves reduction of the Pd(II) salt by a substrate, solvent, or a reducing agent present in the mixture. bohrium.com

However, once active, the catalyst is susceptible to several deactivation pathways that can diminish or terminate its activity.

Phosphine Oxidation: One common deactivation route is the oxidation of the phosphine ligand to its corresponding phosphine oxide. This process can be monitored by techniques like ³¹P NMR, which would show the disappearance of the phosphine signal and the appearance of a new signal for the phosphine oxide. researchgate.net This oxidation renders the ligand unable to coordinate effectively to the metal center.

Reductive Aggregation: The highly active, low-valent palladium species can aggregate to form catalytically inactive palladium black. researchgate.netsigmaaldrich.com This is a prevalent issue in many cross-coupling reactions. Interestingly, this deactivation can sometimes be reversible. For example, the presence of an oxidant can reoxidize the Pd(0) clusters back to the active Pd(II) state, allowing the catalytic cycle to continue. sigmaaldrich.com

Particle Growth and Sintering: Related to aggregation, high temperatures can cause palladium particles to sinter or agglomerate, leading to a loss of active surface area and a decrease in catalytic activity. lzchemical.com

Poisoning: Impurities in the reaction mixture, such as sulfur-containing compounds, can act as catalyst poisons by binding strongly to the palladium center and blocking active sites. researchgate.net

Studies have shown that ligands can play a role in mitigating some of these deactivation processes. For instance, phosphine oxides, while often considered products of deactivation, can sometimes act as labile ligands to prevent catalyst decomposition by preventing agglomeration. nih.gov

Identification of Catalytically Active Species

A central question in homogeneous catalysis is the identity of the true catalytically active species. In palladium-catalyzed cross-coupling reactions, it is widely accepted that a coordinatively unsaturated, low-valent palladium complex is the active catalyst. libretexts.org For reactions involving phosphine ligands like dpph, the cycle is typically initiated by a Pd(0) species.

The nature of this active species can be quite complex and is often influenced by the reaction environment. For example, in Suzuki couplings, computational and experimental studies suggest that in nonpolar solvents, a neutral, monoligated species like [Pd(L)] (where L is a bulky phosphine) is the active catalyst. researchgate.net However, in polar, coordinating solvents, the data may be more consistent with an anionic palladium complex, such as [Pd(L)(Solvent)(X)]⁻, being the active species. researchgate.net The formation of these different species can have a direct impact on the reaction's selectivity and rate.

In some cases, dimeric palladium(I) species have been identified as intermediates or even key players in catalytic cycles, particularly in aerobic oxidation reactions. bldpharm.com These dimers can form via comproportionation between Pd(0) and Pd(II) species and can represent a resting state or a deactivation product. bldpharm.com

Influence of Reaction Conditions on Catalytic Activity

The efficiency and selectivity of catalytic reactions mediated by dpph complexes are highly dependent on the specific reaction conditions employed. Parameters such as temperature, pressure, and reactant concentrations can have a significant impact on the catalytic outcome.

For instance, in the hydroformylation of alkenes, a process where rhodium-diphosphine complexes are often used, an increase in the substrate-to-catalyst ratio can sometimes slow down the reaction. mdpi.com This may be due to the increased concentration of the olefin substrate hindering the access of carbon monoxide to the metal's coordination sphere, thereby inhibiting a key step in the catalytic cycle. mdpi.com Temperature also plays a critical role; while higher temperatures can increase reaction rates, they can also promote catalyst deactivation pathways such as ligand degradation or particle agglomeration. researchgate.net

The solvent is not merely an inert medium but an active participant that can profoundly influence the course of a catalytic reaction. bohrium.comorganic-chemistry.org Its effects are multifaceted, impacting catalyst solubility, stability, and the nature of the active species. researchgate.netbohrium.com

In palladium-catalyzed Suzuki-Miyaura couplings, the polarity and coordinating ability of the solvent can dramatically alter reaction selectivity. researchgate.netnih.gov For a substrate containing both a C-Cl and a C-OTf bond, the choice of solvent can determine which bond is activated.

Nonpolar Solvents (e.g., Toluene): In nonpolar solvents, the reaction proceeds through a neutral catalytic cycle, leading to the preferential activation of the C-Cl bond. researchgate.netbohrium.com

Polar, Coordinating Solvents (e.g., DMF, Acetonitrile): In polar solvents, the catalytic cycle is believed to involve anionic palladium complexes as the active species. These solvents can stabilize anionic transition states, switching the selectivity to favor the activation of the C-OTf bond. researchgate.netnih.govresearchgate.net

This solvent-dependent selectivity is a powerful tool for synthetic chemists. The ability of polar solvents to stabilize charged intermediates is a key factor. Furthermore, the solvent can directly participate in the activation of the precatalyst; for example, the dissociation of trimeric palladium acetate (B1210297) precatalysts into more reactive monomers is accelerated by polar solvents and the presence of water. bohrium.com

Table 1: Solvent Influence on Chemoselectivity in Suzuki-Miyaura Coupling

| Solvent | Solvent Type | Proposed Active Species | Predominant Reaction Site |

| Toluene | Nonpolar | Neutral [Pd(L)] | C-Cl |

| Dioxane | Nonpolar | Neutral [Pd(L)] | C-Cl |

| DMF | Polar, Coordinating | Anionic [Pd(L)(Solvent)X]⁻ | C-OTf |

| Acetonitrile | Polar, Coordinating | Anionic [Pd(L)(Solvent)X]⁻ | C-OTf |

This table illustrates the general principle of how solvent choice can dictate the reaction pathway and chemoselectivity in palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net

Temperature Effects

Temperature is a critical parameter in catalysis, profoundly influencing reaction rates, product yields, and catalyst stability. For reactions involving dpph-metal complexes, there is often an optimal temperature range to achieve maximum efficiency. Temperatures below this range can lead to sluggish or incomplete reactions. For instance, in certain palladium-catalyzed cross-coupling reactions, temperatures above 80°C are necessary for the catalyst to become sufficiently active, with optimal performance observed between 100°C and 150°C. scielo.br Conversely, exceeding the optimal temperature can be detrimental, leading to catalyst decomposition, often observed as the precipitation of black metal, and the promotion of undesired side reactions. researchgate.net

Studies on the hydrogenolysis of proanthocyanidins (B150500) using a palladium catalyst demonstrated a clear temperature peak. The highest yield was achieved at 220°C; however, increasing the temperature further to 260°C resulted in a decreased yield. nih.govrsc.org This decline was attributed to the formation of an excessive amount of metal-hydrogen complex, which can lead to non-selective bond cleavage and reduce product yield. nih.govrsc.org This illustrates the delicate balance required when selecting the reaction temperature.

Table 1: Effect of Reaction Temperature on the Yield of Catalytic Depolymerization

This table presents data on the effect of varying temperatures on the yield of a catalytic depolymerization reaction, highlighting an optimal temperature for the process.

| Reaction Temperature (°C) | Depolymerization Yield (%) |

|---|---|

| 220 | 55.58 |

| 240 | 52.31 |

| 260 | 48.77 |

Data sourced from a study on the catalytic depolymerization of polymeric proanthocyanidins. nih.govrsc.org

Ligand to Metal Ratio

The stoichiometry between the dpph ligand and the metal center is a crucial factor that governs the structure of the resulting complex and, consequently, its catalytic activity. rsc.orgresearchgate.net The formation of the active catalytic species often requires a specific ligand-to-metal ratio to ensure proper coordination and prevent the formation of inactive or less effective complexes. In many palladium- and nickel-catalyzed cross-coupling reactions, a ligand-to-metal ratio of 2:1 is employed to generate the desired catalytically active species. researchgate.netoup.com

Using an appropriate excess of the dpph ligand can help stabilize the metal center and prevent catalyst deactivation pathways such as aggregation or precipitation. However, an excessive amount of ligand can sometimes be detrimental by occupying coordination sites on the metal that are necessary for the substrate to bind, thereby inhibiting the catalytic cycle. The optimal ratio is therefore determined through careful optimization for each specific catalytic transformation to maximize yield and efficiency.

Role of Intermediates in Catalysis

The dpph ligand is not merely a passive scaffold for the metal center; it plays an active and essential role in the formation and stabilization of key catalytic intermediates. Throughout the catalytic cycle, the metal complex undergoes changes in its oxidation state and coordination sphere, and the ligand's properties are critical at each step. In some mechanisms, such as the palladium-catalyzed nucleophilic substitution of allylic systems, dpph is involved in the formation of a π-allylpalladium complex intermediate. The stereochemistry of the final product can be dictated by the specific geometry of this intermediate, which is influenced by the ligand. oup.com

Furthermore, advanced studies have revealed that ligands can be "redox active," directly participating in electron-transfer processes during the catalytic cycle. nih.gov In certain nickel-catalyzed reactions, bidentate ligands can stabilize nickel radical intermediates, which are crucial for radical-based reaction pathways. The geometry of the dpph-metal complex can determine whether a radical is centered on the metal or the ligand itself. This modulation of the electronic structure of the active intermediates is key to the catalyst's reactivity and can be tuned by the choice of ligand, additives, and solvents. nih.gov

Catalyst Design and Optimization Strategies

The development of highly efficient catalysts based on this compound involves deliberate design and optimization strategies aimed at enhancing performance, stability, and reusability.

Rational Design of dpph-Based Catalysts

Rational catalyst design involves the intentional selection of a ligand's structural and electronic properties to achieve a specific catalytic outcome. nih.gov The choice of dpph as a ligand is itself an example of rational design. Its defining features—two diphenylphosphino groups providing strong electron-donating character and a flexible six-carbon chain—are selected to impart specific properties to the metal catalyst. cymitquimica.com

The hexane backbone gives dpph a larger "natural bite angle" and greater conformational flexibility compared to ligands with shorter or more rigid linkers. This flexibility allows the catalyst to adopt various geometries required to accommodate substrates and facilitate the different steps of the catalytic cycle, from oxidative addition to reductive elimination. By systematically modifying the ligand backbone or the substituents on the phosphorus atoms, chemists can fine-tune the catalyst's activity and selectivity for a particular application, making ligand selection a powerful tool for creating superior catalysts. nih.gov

Immobilization of dpph-Metal Complexes for Heterogeneous Catalysis

While dpph-metal complexes are typically used as homogeneous catalysts (dissolved in the reaction solvent), a significant optimization strategy involves their immobilization onto solid supports to create heterogeneous catalysts. hilarispublisher.comresearchgate.net This approach aims to combine the high activity and selectivity of homogeneous systems with the practical advantages of heterogeneous ones, namely the ease of catalyst separation from the product mixture and the potential for catalyst recycling. hilarispublisher.comlidsen.com

Table 2: Recyclability of an Immobilized Rhodium-dpph Catalyst System

This table shows the performance of a rhodium catalyst with a dpph-like ligand immobilized on a polymer support over several cycles in an intramolecular cyclo-isomerization reaction.

| Recycle Run | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| 1 | 99 | 99 |

| 2 | 99 | 99 |

| 3 | 99 | 99 |

| 4 | 98 | 99 |

| 5 | 99 | 99 |

| 6 | 98 | 99 |

| 7 | 97 | 99 |

Data adapted from a study on recyclable rhodium catalysts for cyclo-isomerization of 1,6-enynes, demonstrating high performance over multiple uses. sci-hub.ru

Applications of 1,6 Bis Diphenylphosphino Hexane in Materials Science

Development of Advanced Materials

The ability of dpph to act as a stabilizing ligand in metal complexes is a key factor in its application for developing advanced materials. chemimpex.com It plays a crucial role in constructing both polymeric materials and specialized functional materials.

1,6-Bis(diphenylphosphino)hexane is utilized in the development of advanced polymers and nanocomposites. chemimpex.com These materials integrate the properties of organic polymers with nanoscale fillers, and dpph can be instrumental in controlling the dispersion and interaction of these components. mdpi.com The resulting materials often exhibit enhanced properties suitable for specific industrial uses. chemimpex.commdpi.com For instance, dpph-containing systems are valuable in creating materials for electronics and specialized coatings. chemimpex.com

Table 1: Applications of dpph in Polymers and Nanocomposites

| Application Area | Description |

|---|---|

| Electronics | Used in the synthesis of polymers and nanocomposites with specific electronic properties. chemimpex.com |

| Coatings | Incorporated into advanced coating materials to enhance their functional characteristics. chemimpex.com |

The field of nanoarchitectonics, which focuses on fabricating functional materials by controlling nanoscale structures, employs dpph as a key building block. tuni.fi The ligand's ability to direct the assembly of nanoparticles leads to the creation of complex, functional systems. tuni.fi A notable example is the use of dpph to induce the self-assembly of atomically precise silver nanoclusters into superstructures that exhibit enhanced near-infrared (NIR) emission. tuni.fi This property is highly desirable for various optical and imaging applications. The resulting materials are considered functional because their properties are a direct consequence of their carefully designed nanoscale architecture. tuni.fi

Table 2: Examples of Functional Materials Developed with dpph

| Material Type | Functionality | Research Finding |

|---|---|---|

| Silver Nanocluster Superstructures | Enhanced Near-Infrared (NIR) Emission | The self-assembled supracolloidal structures, including helical fibers and spheres, show enhanced NIR emission due to restricted intramolecular motion. tuni.fi |

| Organometallic Complexes | Catalysis and Material Precursors | dpph plays a crucial role in stabilizing metal complexes that are essential for developing new materials. chemimpex.com |

Supramolecular Chemistry and Nanoarchitectonics